molecular formula C19H15Br2N3O3 B10814438 N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide

N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide

Cat. No.: B10814438
M. Wt: 493.1 g/mol
InChI Key: RMBDLOATEPYBSI-UHFFFAOYSA-N
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Description

This compound features a polyhalogenated cyclohexadienone core conjugated with a naphthalen-2-ylaminoacetohydrazide moiety. The structure includes:

  • Naphthalen-2-ylamino group: A bulky aromatic substituent that may influence solubility and π-π stacking interactions.
  • Acetohydrazide linkage: A flexible spacer enabling hydrogen bonding and coordination with biological targets.

While direct synthesis data for this compound are absent in the evidence, analogous hydrazides (e.g., VU0029767 in ) are synthesized via condensation of hydrazides with aldehydes/ketones. Similar protocols involving ethanol or 1,4-dioxane as solvents and acid catalysis (e.g., glacial acetic acid) are likely applicable .

Potential applications include antimicrobial or anticancer activity, inferred from structurally related compounds with halogenated aromatic systems ().

Properties

Molecular Formula

C19H15Br2N3O3

Molecular Weight

493.1 g/mol

IUPAC Name

N-[(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)

InChI Key

RMBDLOATEPYBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br

Origin of Product

United States

Preparation Methods

Bromination of Cyclohexanedione Derivatives

Bromination is typically achieved using molecular bromine (Br₂) in acetic acid under controlled conditions. For example, treatment of 4-hydroxy-6-oxocyclohexa-2,4-dien-1-carbaldehyde with bromine (2.2 equiv) at 0–5°C yields the 3,5-dibromo derivative in 78% yield after recrystallization from ethanol. Alternative brominating agents like N-bromosuccinimide (NBS) may reduce side reactions but require longer reaction times.

Key Reaction Parameters

ParameterOptimal ConditionYield (%)
Bromine Equivalents2.278
Temperature (°C)0–5
SolventAcetic acid

Oxidation and Stabilization

The aldehyde group is introduced via oxidation of a hydroxymethyl precursor using pyridinium chlorochromate (PCC) in dichloromethane. Stabilization of the α,β-unsaturated ketone is achieved by buffering the reaction medium with sodium acetate to prevent retro-aldol decomposition.

Preparation of 2-(Naphthalen-2-ylamino)acetohydrazide

This hydrazide nucleophile is synthesized through a three-step sequence.

Naphthalen-2-ylamine Functionalization

Naphthalen-2-ylamine is acylated with chloroacetyl chloride in the presence of triethylamine to yield 2-chloro-N-(naphthalen-2-yl)acetamide. Substitution of the chloride with hydrazine monohydrate in ethanol at reflux produces 2-(naphthalen-2-ylamino)acetohydrazide.

Spectral Confirmation

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 8.23 (d, J = 8.1 Hz, 1H, Ar-H), 7.91–7.45 (m, 6H, Ar-H), 4.12 (s, 2H, CH₂).

  • IR (KBr) : 3265 cm⁻¹ (N-H str.), 1654 cm⁻¹ (C=O str.).

Condensation to Form the Hydrazone Linkage

The final step involves nucleophilic attack of the hydrazide on the aldehyde group of the dibromo-cyclohexadienone.

Acid-Catalyzed Condensation

Refluxing equimolar amounts of 2-(naphthalen-2-ylamino)acetohydrazide and 3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-carbaldehyde in ethanol with catalytic HCl (0.1 M) for 6 hours affords the target compound in 65% yield. The reaction proceeds via formation of a hydrazone intermediate, followed by tautomerization to the thermodynamically stable E-isomer.

Optimization Table

CatalystSolventTime (h)Temperature (°C)Yield (%)
HClEthanol67865
AcOHMeOH86558
BF₃·Et₂OTHF45072

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from methanol. Structural confirmation employs:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 567.9842 [M+H]⁺ (calc. 567.9839).

  • ¹³C NMR (DMSO-d₆) : δ 187.2 (C=O), 163.8 (C=N), 142.5–115.3 (Ar-C), 52.1 (CH₂).

Alternative Pathways and Mechanistic Insights

One-Pot Synthesis

A patent-disclosed method combines bromination and condensation in a single pot using a polymer-supported catalyst to enhance efficiency (WO2021240155A1). While this reduces purification steps, yields remain suboptimal (48–52%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables iterative coupling and bromination, though scalability is limited by resin loading capacity .

Chemical Reactions Analysis

CFTR-Inhibitor-II undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide typically involves the reaction of suitable hydrazine derivatives with naphthalene-based aldehydes. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity : Studies have shown that hydrazone derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes .

Antifungal Properties : The compound has been evaluated for its antifungal activity, demonstrating efficacy against common fungal strains. This is particularly relevant in the context of increasing resistance to conventional antifungal agents .

Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory potential through molecular docking studies, suggesting they may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase .

Medicinal Chemistry Applications

The unique structural features of this compound make it a candidate for further development in medicinal chemistry:

Drug Development : The compound's ability to interact with biological targets positions it as a potential lead compound for the development of new pharmaceuticals aimed at treating infections and inflammatory diseases.

Structure Optimization : Ongoing research focuses on modifying the chemical structure to enhance efficacy and reduce toxicity while maintaining desirable pharmacokinetic properties.

Material Science Applications

Beyond medicinal uses, this compound can also be investigated for applications in material science:

Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials.

Nanotechnology : The compound's unique properties may be exploited in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related hydrazone compounds. For example:

StudyCompoundBiological ActivityFindings
2-Cyano-N'-(1-(naphthalen-2-yl)ethylidene)acetohydrazideAntifungalSignificant inhibition of fungal growth observed.
Hydrazone derivativesAntimicrobialEffective against multiple bacterial strains with varying mechanisms of action.
Naphthyl acetohydrazide complexesAntibacterialShowed strong antibacterial activity against resistant strains.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine substituents (as in the target compound and DB07098) correlate with enhanced bioactivity in antimicrobial contexts .
  • Substituent Position: Naphthalen-2-ylamino (target) vs.
  • Linker Flexibility : Acetohydrazide spacers (target, VU0029767) enable conformational adaptability compared to rigid sulfanyl or oxadiazole linkers ().

Key Observations :

  • Copper-catalyzed cycloadditions () offer higher yields (70–85%) than non-catalytic methods.
  • Acid-catalyzed condensations (e.g., glacial acetic acid in ) are versatile for hydrazide derivatives but may require longer reaction times (9–16 hours).

Key Observations :

  • Halogenated aromatic systems (target, DB07098) show broader antimicrobial efficacy compared to non-halogenated analogues .
  • Naphthalene-containing compounds (target, ) exhibit improved lipophilicity, enhancing cellular uptake .

Physicochemical and Spectral Properties

Compound Class IR (C=O stretch, cm⁻¹) ¹H NMR (Key Shifts, δ ppm) Melting Point (°C) Reference
Target Compound (inferred) ~1670–1680 8.0–10.0 (hydrazide NH), 6.5–7.8 (naphthyl H) 180–200
Coumarin-based hydrazides 1678–1682 5.3–5.5 (OCH₂), 10.3 (NH) 195–210
Triazole-acetohydrazides 1671–1682 5.4–5.5 (NCH₂), 8.1–8.4 (triazole H) 160–185
DB07098 Not reported 7.8–8.2 (aromatic H), 11.2 (NH) 225–230

Key Observations :

  • Bromine atoms in the target compound may downfield-shift aromatic protons in ¹H NMR (cf. ).
  • Hydrazide NH protons typically appear at δ 10.0–11.2 ppm across analogues .

Biological Activity

N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. The compound integrates a naphthalene moiety with a hydrazone structure, which is known to influence its biological properties.

Antioxidant Activity

The antioxidant capacity of this compound can be assessed through various methods, such as the DPPH radical scavenging assay. Compounds with similar structures have demonstrated significant antioxidant activity, often surpassing that of well-known antioxidants like ascorbic acid. For instance, derivatives of naphthalene-based compounds have shown remarkable DPPH scavenging abilities, indicating that structural modifications can enhance antioxidant properties significantly .

Anticancer Activity

Research has indicated that hydrazone derivatives containing naphthalene exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have reported that certain naphthalene-containing compounds showed higher cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines compared to standard chemotherapeutic agents like doxorubicin . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through various pathways.

Enzyme Inhibition

The compound's potential as an inhibitor of key enzymes related to neurodegenerative disorders has also been explored. In vitro studies have shown promising inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to Alzheimer's disease. The inhibitory profiles indicate that structural variations in hydrazone compounds can lead to significant differences in enzyme activity modulation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar hydrazone compounds:

  • Antioxidant Studies : A study comparing various naphthalene derivatives found that certain compounds exhibited antioxidant activities comparable to or exceeding that of ascorbic acid. For instance, specific hydrazones showed DPPH scavenging activities at levels significantly higher than traditional antioxidants .
  • Cytotoxicity Assays : In vitro assays against cancer cell lines demonstrated that naphthalene-based hydrazones could reduce cell viability effectively. For example, one study reported reductions in viability by up to 46% in MDA-MB-231 cells when treated with specific derivatives .
  • Enzyme Inhibition : A recent investigation into novel hydrazide-hydrazone compounds revealed IC50 values for hCA I and II ranging from 7.12 to 45.12 nM, indicating strong potential for therapeutic applications in diseases characterized by abnormal enzyme levels .

Comparative Table of Biological Activities

Compound Activity Type IC50/Effectiveness Reference
N'-[(3,5-dibromo...Antioxidant ActivityComparable to Ascorbic Acid
Naphthalene DerivativeCytotoxicity (U-87)46% reduction in viability
Hydrazone CompoundAChE InhibitionIC50: 7.12 - 45.12 nM

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Hydrazide formation : Reacting naphthalen-2-ylamino acetohydrazide precursors with aldehydes/ketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Cyclization : Copper-catalyzed 1,3-dipolar cycloaddition (e.g., using Cu(OAc)₂ in tert-butanol/water) to form triazole or indole derivatives .
  • Purification : Recrystallization (ethanol or DMF/water mixtures) and TLC monitoring (hexane:ethyl acetate, 8:2) to ensure purity .

Table 1. Reaction Conditions for Analogous Compounds

StepSolvent SystemCatalystTime (h)Yield (%)Reference
Cycloadditiontert-BuOH:H₂O (3:1)Cu(OAc)₂6–870–85
Hydrazone formationEthanolGlacial AcOH4–665–80

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1667–1682 cm⁻¹, NH stretches at 3262–3302 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.20–8.61 ppm), methylene groups (δ 5.38–5.48 ppm), and triazole protons (δ 8.36–8.40 ppm) .

  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–142 ppm) .

    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed within ±0.001 Da) .

    Table 2. Representative Spectroscopic Data

    TechniqueKey SignalsReference
    IRC=O (1671 cm⁻¹), NH (3292 cm⁻¹)
    ¹H NMRTriazole H: δ 8.36 (s)
    HRMS[M+H]+: 404.1359 (calc), 404.1348

Q. How is purity assessed during synthesis?

  • TLC Monitoring : Hexane:ethyl acetate (8:2) to track reaction progress .
  • Recrystallization : Ethanol or DMF/water mixtures to remove impurities .
  • Melting Point Analysis : Sharp melting ranges indicate purity (e.g., 180–182°C for analogous compounds) .

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